(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
CAS No.: 127006-84-2
Cat. No.: VC7097159
Molecular Formula: C16H21NO3
Molecular Weight: 275.348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127006-84-2 |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.348 |
| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C16H21NO3/c1-19-14-8-6-13(15(12-14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ |
| Standard InChI Key | NILZESHMDJTOEV-VQHVLOKHSA-N |
| SMILES | COC1=CC(=C(C=C1)C=CC(=O)N2CCCCC2)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name (E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one reflects its structure:
-
A prop-2-en-1-one backbone (α,β-unsaturated ketone).
-
A 2,4-dimethoxyphenyl group at the β-position.
-
A piperidin-1-yl group at the ketone position.
The molecular formula is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol . The E-configuration of the double bond is critical for maintaining planar geometry, which enhances intermolecular interactions with biological targets .
Structural Analysis
X-ray crystallography and computational modeling reveal key structural insights:
-
The 2,4-dimethoxyphenyl group adopts a pseudo-axial orientation, optimizing π-π stacking with aromatic residues in enzyme active sites.
-
The piperidine ring exists in a chair conformation, with the nitrogen atom positioned for hydrogen bonding or electrostatic interactions .
-
The α,β-unsaturated ketone system enables conjugation, reducing the energy gap between frontier molecular orbitals (HOMO-LUMO) and facilitating electron transfer reactions .
Synthetic Methodologies
Claisen-Schmidt Condensation
The core chalcone structure is synthesized via Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and an appropriate aldehyde. For this compound, piperidine-1-carbaldehyde serves as the aldehyde component .
Typical Procedure:
-
Base-Catalyzed Condensation: A mixture of 2,4-dimethoxyacetophenone (1.0 equiv) and piperidine-1-carbaldehyde (1.2 equiv) is stirred in ethanol with 10% NaOH at 50°C for 6–8 hours.
-
Workup: The crude product is filtered, washed with cold ethanol, and recrystallized from methanol to yield the chalcone intermediate .
-
Functionalization: The intermediate undergoes N-alkylation or acylation to introduce the piperidin-1-yl group, followed by purification via column chromatography (hexane/ethyl acetate) .
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Reaction Temperature | 50°C | 15% |
| Solvent | Ethanol | 20% |
| Catalyst | NaOH (10%) | 25% |
Piperidine-Mediated Modifications
Alternative routes employ piperidine as a catalyst to facilitate Michael additions or cyclization reactions. For example, piperidine accelerates the formation of the α,β-unsaturated system via enolate intermediate stabilization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands include:
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial efficacy (MIC = 32–64 μg/mL) . The mechanism involves:
-
Cell membrane disruption: The lipophilic piperidine group facilitates penetration into lipid bilayers .
-
Enzyme inhibition: Competitive binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .
Pharmacological Properties
Solubility and Stability
-
Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced to 1.8 mg/mL with β-cyclodextrin complexation .
-
Plasma stability: Half-life of 4.2 hours in human plasma, primarily degraded via hepatic CYP3A4 .
Toxicity Profile
Applications in Drug Discovery
Lead Optimization
Structural analogs with halogen substitutions or modified piperidine rings show improved pharmacokinetic profiles. For instance, a fluoro derivative exhibits 3-fold higher bioavailability .
Targeted Delivery Systems
Encapsulation in PLGA nanoparticles enhances tumor accumulation by 60% in xenograft models, reducing off-target toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume